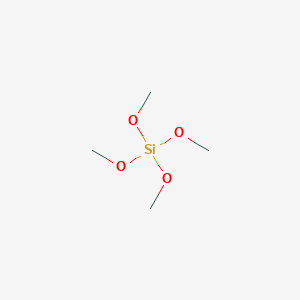

Tetramethoxysilane

Description

Propriétés

IUPAC Name |

tetramethyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4Si/c1-5-9(6-2,7-3)8-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQCEHFDDXELDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O4Si, Array | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027291 | |

| Record name | Tetramethyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl orthosilicate appears as a clear colorless liquid. Flash point below 125 °F. Less dense than water and insoluble in water. Very toxic by ingestion and inhalation and very irritating to skin and eyes. Used to make paints and lacquers., Clear, colorless liquid. [Note: A solid below 28 degrees F.]; [NIOSH], COLOURLESS LIQUID., Clear, colorless liquid., Clear, colorless liquid. [Note: A solid below 28 °F.] | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

250 °F at 760 mmHg (NIOSH, 2023), 121 °C, 250 °F | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

205 °F (NIOSH, 2023), 205 °F, 20 °C closed cup, 20 °C c.c. | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NIOSH, 2023), Very soluble in ethanol, SOL IN ORGANIC SOLVENTS, Not soluble in water, Solubility in water: none, Soluble | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.02 (NIOSH, 2023) - Denser than water; will sink, 1.0232 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02 | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 5.3, Relative vapor density (air = 1): 5.3 | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12 mmHg at 77 °F (NIOSH, 2023), 16.5 [mmHg], 16.5 mm Hg at 20 °C (2.2 kPa), Vapor pressure, kPa at 20 °C: 2.2, 12 mmHg at 77 °F, (77 °F): 12 mmHg | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Clear, colorless liquid [Note: A solid below 28 degrees F]. | |

CAS No. |

681-84-5 | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethoxy silane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/tetramethoxy-silane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silicic acid (H4SiO4), tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19D35VPL66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Silicic acid, tetramethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/VV958940.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

28 °F (NIOSH, 2023), -1 °C, -2 °C, 28 °F | |

| Record name | METHYL ORTHOSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethyl silicate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL SILICATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1188 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL SILICATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/482 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl silicate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetramethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetramethoxysilane (TMOS), a fundamental precursor in sol-gel chemistry. A thorough understanding of these processes is critical for the controlled synthesis of silica-based materials with tailored properties for applications ranging from drug delivery to advanced materials science. This document details the reaction kinetics, catalytic influences, and experimental methodologies for studying these transformations.

Core Principles: Hydrolysis and Condensation

The sol-gel process involving this compound (TMOS) is primarily driven by two fundamental reactions: hydrolysis and condensation. These reactions transform the molecular precursor into a three-dimensional silica network.

Hydrolysis: In this initial step, the methoxy groups (-OCH₃) of TMOS are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can proceed in a stepwise manner, forming partially and fully hydrolyzed species. The overall hydrolysis reaction is as follows:

Si(OCH₃)₄ + 4H₂O ⇌ Si(OH)₄ + 4CH₃OH[1]

Condensation: Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and undergo condensation to form siloxane bridges (Si-O-Si), releasing either water or methanol.[2] There are two primary condensation pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

The relative rates of these hydrolysis and condensation reactions are highly dependent on several factors, including pH, temperature, solvent, and the water-to-silane ratio, which ultimately dictate the structure and properties of the final silica material.[3]

Reaction Mechanisms and Catalysis

The mechanisms of TMOS hydrolysis and condensation are significantly influenced by the pH of the reaction medium, with distinct pathways for acid and base catalysis.

Acid-Catalyzed Mechanism

Under acidic conditions (pH < 7), the hydrolysis reaction is initiated by the protonation of a methoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[4] This mechanism generally leads to faster hydrolysis rates compared to condensation. The resulting silica network tends to be more linear or weakly branched.[5]

The acid-catalyzed condensation primarily proceeds through the reaction of a protonated silanol with a neutral silanol. The protonation of the silanol group makes it a better leaving group (water).

Base-Catalyzed Mechanism

In basic conditions (pH > 7), the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[2] This mechanism leads to a pentacoordinate silicon intermediate. Under basic conditions, the condensation reaction is generally faster than hydrolysis, leading to the formation of more highly branched, particulate, or colloidal silica structures.[5][6]

Base-catalyzed condensation involves the reaction between a deprotonated silanol (silanolate anion, ≡Si-O⁻) and a neutral silanol. The silanolate is a strong nucleophile, leading to a rapid condensation rate. The catalytic activity of bases generally decreases as the number of hydrolyzed groups on the silicon atom increases.[7]

Quantitative Data on Reaction Kinetics

The rates of hydrolysis and condensation are crucial for controlling the sol-gel process. The following tables summarize key kinetic data for TMOS and related alkoxysilanes. It is important to note that reaction rates are highly sensitive to the specific experimental conditions.

Table 1: Reaction Rate Constants for TMOS under Acidic Conditions

| Reaction Step | Rate Constant (mol⁻¹ min⁻¹) | Conditions | Reference |

| Hydrolysis | 0.2 | Acidic | [8] |

| Water-producing condensation | 0.006 | Acidic | [8] |

| Methanol-producing condensation | 0.001 | Acidic | [8] |

Table 2: Factors Influencing Hydrolysis and Condensation Rates

| Factor | Effect on Acid-Catalyzed Reactions | Effect on Base-Catalyzed Reactions |

| pH | Hydrolysis is accelerated at low pH. Condensation is slowest around the isoelectric point (pH ~2-3). | Both hydrolysis and condensation rates increase with increasing pH.[2] |

| Water/Silane Ratio | Higher ratios favor hydrolysis and can lead to more complete reactions. | Higher ratios increase the concentration of hydroxide ions, accelerating both hydrolysis and condensation. |

| Temperature | Increasing temperature generally increases the rates of both hydrolysis and condensation.[9] | Increasing temperature accelerates both reaction rates.[7] |

| Solvent | The polarity and hydrogen-bonding capability of the solvent can influence reaction rates.[10] Alcohols can participate in ester exchange reactions.[6] | Solvent polarity affects the stability of charged intermediates and transition states.[6][10] |

Experimental Protocols for Kinetic Studies

The study of TMOS hydrolysis and condensation kinetics relies on various analytical techniques to monitor the consumption of reactants and the formation of intermediates and products in real-time.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the sol-gel process by tracking changes in vibrational bands corresponding to different functional groups.

Methodology:

-

Reactant Preparation: Prepare separate solutions of TMOS in a suitable solvent (e.g., methanol) and an aqueous solution of the catalyst (e.g., HCl or NH₄OH).[11] The solvent should be transparent in the infrared region of interest.

-

Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell. The ATR probe is often preferred for in-situ measurements as it can be directly immersed in the reaction mixture.

-

Data Acquisition: Record a background spectrum of the solvent and catalyst solution. Initiate the reaction by mixing the TMOS solution with the aqueous catalyst solution under controlled stirring and temperature. Immediately begin acquiring spectra at regular time intervals.

-

Spectral Analysis: Monitor the disappearance of Si-O-CH₃ vibrational bands and the appearance of Si-OH and Si-O-Si bands to track the progress of hydrolysis and condensation, respectively.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR is particularly effective for quantitatively tracking the various silicon species (monomers, dimers, trimers, etc.) throughout the reaction. ¹H and ¹³C NMR can also be used to monitor the concentrations of methanol, water, and the methoxy groups on the silicon.[12]

Methodology:

-

Sample Preparation: Prepare the reaction mixture (TMOS, water, solvent, and catalyst) in an NMR tube at a low temperature to slow down the initial reaction.[13] Alternatively, initiate the reaction at the desired temperature and quench aliquots at specific time points by rapid cooling (e.g., with dry ice/ethanol).

-

NMR Acquisition: Acquire ²⁹Si NMR spectra using a high-resolution NMR spectrometer. Gated decoupling can be used to suppress the negative Nuclear Overhauser Effect and obtain quantitative data.[13]

-

Data Analysis: Identify and integrate the signals corresponding to different silicon environments (e.g., Q⁰, Q¹, Q², Q³, Q⁴, where the superscript denotes the number of bridging oxygen atoms). The time evolution of these integrals provides detailed kinetic information about the hydrolysis and condensation steps.[13]

Gas Chromatography (GC)

GC is a useful technique for monitoring the concentration of volatile components in the reaction mixture, such as methanol and water.

Methodology:

-

Sample Collection: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

-

Sample Preparation: If necessary, derivatize the sample to make the components more volatile and suitable for GC analysis. For example, silylation can be used to cap reactive hydroxyl groups.

-

GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column and detector (e.g., a Flame Ionization Detector or a Thermal Conductivity Detector).

-

Quantification: Use an internal standard to accurately quantify the concentrations of methanol, water, and unreacted TMOS.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying TMOS hydrolysis and condensation.

Caption: General reaction pathway for TMOS hydrolysis and condensation.

Caption: Acid-catalyzed hydrolysis mechanism of TMOS.

Caption: Base-catalyzed hydrolysis mechanism of TMOS.

Caption: General experimental workflow for kinetic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent effects - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]

The Kinetics of Tetramethoxysilane (TMOS) Sol-Gel Transition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sol-gel process, a versatile method for creating inorganic networks from molecular precursors, offers a powerful platform for a variety of applications, including the encapsulation and delivery of therapeutic agents. Tetramethoxysilane (TMOS) is a common precursor in this process due to its high reactivity and ability to form silica-based matrices under mild conditions. A thorough understanding of the kinetics of the TMOS sol-gel transition is paramount for controlling the final properties of the resulting material, such as porosity, mechanical strength, and, critically for drug delivery, the release profile of encapsulated molecules. This guide provides a detailed technical overview of the core principles governing the kinetics of the TMOS sol-gel process, methodologies for its study, and the influence of key experimental parameters.

The Core Chemical Reactions: Hydrolysis and Condensation

The sol-gel process for TMOS proceeds primarily through two fundamental, often concurrent, reactions: hydrolysis and condensation.

1.1. Hydrolysis: In the initial step, the methoxy groups (-OCH₃) of the TMOS molecule are replaced by hydroxyl groups (-OH) through reaction with water. This reaction can proceed in a stepwise manner, forming partially and fully hydrolyzed silanols.

Si(OCH₃)₄ + nH₂O ⇌ Si(OCH₃)₄₋ₙ(OH)ₙ + nCH₃OH

1.2. Condensation: The newly formed silanol groups are highly reactive and undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing either water or methanol. This polymerization process leads to the formation of larger and larger silica oligomers and eventually a three-dimensional gel network.

-

Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

-

Alcohol-producing condensation: ≡Si-OCH₃ + HO-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH

Under acidic conditions, TMOS undergoes both water- and alcohol-producing condensation reactions.[1] The interplay and rates of these hydrolysis and condensation reactions dictate the structure of the evolving silica network.

Factors Influencing the Kinetics of the Sol-Gel Transition

The rates of hydrolysis and condensation, and consequently the overall gelation time, are highly sensitive to a number of experimental parameters. Precise control of these factors is essential for reproducible synthesis of sol-gel materials with desired properties.

2.1. pH: The pH of the reaction mixture is arguably the most critical factor influencing the kinetics. Both hydrolysis and condensation are catalyzed by acid or base.

-

Acidic conditions (pH < 7): Hydrolysis is rapid, while condensation is the rate-limiting step. This leads to the formation of more linear or weakly branched polymer chains, resulting in a fine-textured gel. The isoelectric point of silica is around pH 2-3, where the rates of both reactions are at a minimum.

-

Basic conditions (pH > 7): Condensation is faster than hydrolysis, leading to the formation of more highly branched, particle-like structures that aggregate to form the gel. This typically results in a more open, porous structure.

2.2. Water-to-Alkoxide Molar Ratio (r): The molar ratio of water to TMOS significantly affects the extent of hydrolysis. A stoichiometric amount of water (r = 2 for complete condensation to SiO₂) is the theoretical minimum.

-

Low r-values: Incomplete hydrolysis occurs, leaving unreacted methoxy groups in the network.

-

High r-values: Promotes more complete hydrolysis, leading to a higher concentration of silanol groups and potentially faster condensation rates.

2.3. Catalyst: The type and concentration of the acid or base catalyst have a profound impact on the reaction rates. Common acid catalysts include hydrochloric acid (HCl) and nitric acid (HNO₃), while ammonia (NH₄OH) is a frequently used base catalyst. The specific catalyst can influence not only the reaction rates but also the morphology of the final gel.

2.4. Temperature: As with most chemical reactions, temperature plays a significant role. Increasing the temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. The activation energy for these reactions can be determined by studying the kinetics at different temperatures.

2.5. Solvent: A co-solvent, typically an alcohol like methanol or ethanol, is often used to homogenize the initially immiscible TMOS and water phases. The type and concentration of the solvent can influence the reaction kinetics through its polarity and its participation in side reactions like transesterification.

Quantitative Kinetic Data

The following tables summarize quantitative data on the kinetics of the TMOS sol-gel transition, including comparisons with the closely related tetraethoxysilane (TEOS). It is important to note that direct, comprehensive kinetic data for TMOS under a wide range of conditions is less abundant in the literature compared to TEOS.

Table 1: Reaction Rate Constants for TMOS under Acidic Conditions

| Reaction Type | Rate Constant (mol⁻¹ min⁻¹) | Reference |

| Hydrolysis | 0.2 | [2] |

| Water-producing condensation | 0.006 | [2] |

| Methanol-producing condensation | 0.001 | [2] |

| Conditions: Acid-catalyzed. Specific pH and temperature not detailed in the secondary source. |

Table 2: Comparative Gelation Times of TMOS and TEOS under Different Conditions

| Precursor | Catalyst | Temperature (°C) | Water/Silane Ratio (r) | Gelation Time | Reference |

| TMOS | HCl (pH 2) | Room Temp. | 4 | ~ hours | [3] |

| TEOS | HCl (pH 2) | Room Temp. | 4 | ~ days | [3] |

| TMOS | NH₄OH | Room Temp. | 4 | < 1 hour | [3] |

| TEOS | NH₄OH | Room Temp. | 4 | ~ hours | [3] |

Table 3: Influence of Temperature on Gelation Time for Alkoxysilanes

| Precursor System | Temperature (°C) | Gelation Time |

| TEOS based | 27 | Decreases with increasing temperature |

| 40 | ||

| 50 | ||

| 60 | ||

| Note: This table illustrates a general trend. Specific values are highly dependent on the full set of reaction conditions. |

Experimental Protocols for Kinetic Analysis

Several analytical techniques can be employed to monitor the progress of the TMOS sol-gel transition in situ.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To quantify the concentration of various silicon species (monomers, dimers, trimers, etc.) and to follow the extent of hydrolysis and condensation over time.

-

Methodology:

-

Sample Preparation: Prepare the sol-gel solution by mixing TMOS, water, solvent, and catalyst in an NMR tube. Molar ratios should be precisely controlled. For 29Si NMR, a relaxation agent like chromium(III) acetylacetonate may be added to shorten the long relaxation times of the silicon nuclei.

-

Instrument Setup: Use a high-resolution NMR spectrometer. For 29Si NMR, a dedicated probe is required. The experiment is typically run with proton decoupling to simplify the spectra and improve the signal-to-noise ratio.

-

Data Acquisition: Acquire 29Si NMR spectra at regular time intervals from the moment of mixing. The temperature should be carefully controlled throughout the experiment. To quench the reaction at specific time points for analysis, the sample can be rapidly cooled.

-

Data Analysis: The different silicon species (e.g., Si(OCH₃)₄, Si(OCH₃)₃(OH), Si(OCH₃)₂(OH)₂, etc., and various condensed species) will have distinct chemical shifts. The concentration of each species can be determined by integrating the corresponding peaks in the spectrum. Plotting the concentration of reactants and products as a function of time allows for the determination of reaction rates and rate constants.

-

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To monitor the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.

-

Methodology:

-

Sample Preparation: The sol-gel solution is prepared as described above.

-

Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for in-situ monitoring of liquid samples. A background spectrum of the clean, dry ATR crystal should be recorded.

-

Data Acquisition: The sol-gel solution is placed onto the ATR crystal, and spectra are collected at regular time intervals.

-

Data Analysis: The progress of the hydrolysis reaction can be followed by monitoring the decrease in the intensity of the Si-O-C stretching vibration band. The formation of silanol groups can be observed by the appearance of a broad O-H stretching band, and the formation of the siloxane network is indicated by the growth of the Si-O-Si stretching band. The changes in peak intensities over time can be used to study the reaction kinetics.

-

4.3. Rheology

-

Objective: To determine the gelation time by monitoring the change in viscoelastic properties of the sol.

-

Methodology:

-

Sample Preparation: The sol-gel solution is prepared and immediately placed on the rheometer.

-

Instrument Setup: A rotational rheometer with a temperature-controlled plate is used. A time sweep experiment is performed at a constant frequency and strain.

-

Data Acquisition: The storage modulus (G') and the loss modulus (G'') are monitored as a function of time.

-

Data Analysis: The gel point is typically identified as the time at which the storage modulus (G') becomes larger than the loss modulus (G''), indicating the transition from a liquid-like (viscous) to a solid-like (elastic) material.

-

Visualizing the Process: Signaling Pathways and Workflows

Diagram 1: Core Chemical Reactions in TMOS Sol-Gel Process

Caption: The fundamental hydrolysis and condensation reactions of TMOS.

Diagram 2: Factors Influencing TMOS Sol-Gel Kinetics

Caption: Key parameters that control the kinetics of the TMOS sol-gel transition.

Diagram 3: Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for studying TMOS sol-gel kinetics.

Conclusion

The kinetics of the this compound sol-gel transition is a complex interplay of hydrolysis and condensation reactions, governed by a multitude of experimental factors. For researchers in drug development and materials science, a firm grasp of these kinetic principles is indispensable for the rational design and synthesis of silica-based materials with tailored properties for specific applications. By carefully controlling parameters such as pH, water-to-alkoxide ratio, catalyst, and temperature, and by employing appropriate analytical techniques to monitor the reaction progress, it is possible to achieve a high degree of control over the final gel structure and, consequently, its performance as a drug delivery vehicle or other advanced material. Further research providing more comprehensive quantitative kinetic data for TMOS under a broader range of conditions will undoubtedly facilitate even greater precision in the design of these versatile materials.

References

The Pivotal Role of Catalysts in Tetramethoxysilane (TMOS) Polymerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sol-gel polymerization of tetramethoxysilane (TMOS) is a cornerstone of advanced materials science, enabling the synthesis of high-purity silica glasses, ceramics, and functionalized nanoparticles. The kinetics of this process and the morphology of the resulting silica network are profoundly influenced by the choice of catalyst. This technical guide delves into the core principles of catalysis in TMOS polymerization, offering a comparative analysis of different catalytic systems, detailed experimental protocols, and a mechanistic understanding of the underlying chemical pathways.

The Sol-Gel Process: A Two-Step Reaction

The transformation of TMOS into a cross-linked silica network occurs via a two-step sol-gel process: hydrolysis and condensation.[1]

-

Hydrolysis: The initial step involves the hydrolysis of the methoxy groups (-OCH₃) of TMOS in the presence of water to form silanol groups (Si-OH) and methanol.

Si(OCH₃)₄ + nH₂O → Si(OCH₃)₄₋ₙ(OH)ₙ + nCH₃OH

-

Condensation: The subsequent condensation reactions involve the linking of silanol groups to form siloxane bridges (Si-O-Si), releasing either water or methanol. This process leads to the formation of a three-dimensional silica network, transitioning the solution (sol) into a solid matrix (gel).

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O (Water-producing condensation) ≡Si-OCH₃ + HO-Si≡ → ≡Si-O-Si≡ + CH₃OH (Alcohol-producing condensation)

Catalysts play a critical role in accelerating both the hydrolysis and condensation steps, thereby controlling the overall reaction rate and influencing the structure of the final silica material.

Major Catalytic Systems in TMOS Polymerization

The most common catalysts employed in TMOS polymerization are acids and bases. Each type of catalyst steers the reaction through different mechanisms, resulting in distinct silica structures.

Acid Catalysis

Under acidic conditions (pH < 7), the hydrolysis of TMOS is rapid, while the condensation reaction is the rate-limiting step.[2] Protons (H⁺) from the acid catalyst protonate the oxygen atom of a methoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

Acid-catalyzed condensation primarily occurs between a fully hydrolyzed silanol group and a partially hydrolyzed one, leading to the formation of linear or weakly branched polymer chains.[2] This results in a less condensed silica network with a higher concentration of unreacted silanol groups. The resulting gels are often transparent and have a finer pore structure. Common acid catalysts include hydrochloric acid (HCl) and formic acid.

Base Catalysis

In basic environments (pH > 7), the condensation reaction is significantly faster than hydrolysis. The hydroxide ion (OH⁻) from the base catalyst deprotonates a silanol group to form a nucleophilic silanoate anion (≡SiO⁻). This anion then attacks a neutral silane or silanol.

Base-catalyzed polymerization favors the reaction between more highly condensed species, leading to the formation of highly branched, particulate, and more compact silica clusters.[2] These clusters then aggregate to form the gel network. The resulting gels are typically opaque or translucent and possess a coarser, more open pore structure with larger pores. Ammonium hydroxide (NH₄OH) is a widely used base catalyst.[3]

Other Catalytic Systems

Fluoride ions (F⁻) are also effective catalysts for TMOS polymerization. The catalytic effect of fluoride is attributed to the formation of hypervalent silicon species, which facilitates both hydrolysis and condensation reactions.[4] Tetrabutylammonium fluoride (TBAF) is an example of a fluoride-based catalyst.[4]

Quantitative Impact of Catalysts on Silica Properties

The choice of catalyst and reaction conditions has a quantifiable impact on the gelation time and the physical properties of the resulting silica gel, such as surface area, pore volume, and pore size. The following table summarizes some of these effects, though it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

| Catalyst System | Precursor System | Gelation Time | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Resulting Structure |

| Acid (Acetic Acid) | TMOS/MTMS (50:50) | - | 1037[5] | - | - | Monolithic, high moisture resistance[5] |

| Base (NH₄OH) | TEOS | Slower than acid | Lower than acid | Higher than acid | Larger than acid | Particulate, opaque[6] |

| Acid (HCl) | TEOS | Faster than base | Higher than acid | Lower than acid | Smaller than acid | Linear/weakly branched, transparent[2][6] |

| Fluoride (TBAF) | TMOS/MTMS | - | - | - | 2.5 - 19.4[4] | Mesoporous[4] |

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental parameters. MTMS refers to methyltrimethoxysilane and TEOS to tetraethoxysilane, which exhibit similar reactivity trends to TMOS.[7]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of silica gels from TMOS using acid and base catalysts.

Acid-Catalyzed TMOS Polymerization

This protocol is adapted from procedures for acid-catalyzed sol-gel synthesis.

Materials:

-

This compound (TMOS)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl, e.g., 1 M solution)

Procedure:

-

In a suitable reaction vessel, combine TMOS and methanol in a molar ratio of approximately 1:5.

-

In a separate container, prepare an acidic water solution by adding the desired amount of HCl to deionized water. A typical molar ratio of TMOS:H₂O:HCl can be around 1:2:0.001.[8]

-

While stirring the TMOS/methanol solution, slowly add the acidic water.

-

Continue stirring the mixture at room temperature. Gelation time will vary depending on the specific concentrations.

-

Once the gel has formed, it should be aged in a sealed container for a period (e.g., 24-48 hours) to allow for further cross-linking and strengthening of the network.

-

The wet gel can then be dried under controlled conditions (e.g., in an oven at 60°C) to obtain a xerogel. For applications requiring preservation of the pore structure, supercritical drying may be employed to produce an aerogel.

Base-Catalyzed TMOS Polymerization

This protocol is based on typical base-catalyzed sol-gel methods.

Materials:

-

This compound (TMOS)

-

Methanol (MeOH)

-

Deionized water

-

Ammonium hydroxide (NH₄OH, e.g., 28-30% solution)

Procedure:

-

In a reaction vessel, mix TMOS and methanol.

-

In a separate beaker, prepare the catalyst solution by adding ammonium hydroxide to deionized water.

-

Slowly add the basic solution to the stirring TMOS/methanol mixture.

-

Continue to stir the solution at room temperature. The solution will become increasingly viscous until gelation occurs.

-

After gelation, age the wet gel in a sealed container for a specified period (e.g., 24 hours) to enhance its mechanical properties.

-

Dry the aged gel using either conventional oven drying to form a xerogel or supercritical drying to produce an aerogel.

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can aid in understanding the complex processes involved in TMOS polymerization.

Signaling Pathways (Reaction Mechanisms)

Caption: Acid vs. Base-catalyzed TMOS polymerization mechanisms.

Experimental Workflow

Caption: General experimental workflow for sol-gel synthesis of silica.

Conclusion

The selection of a catalyst is a critical determinant in the sol-gel polymerization of TMOS, directly influencing the reaction kinetics and the ultimate structural and physical properties of the silica material. Acid catalysis typically yields weakly branched, transparent gels with smaller pores, while base catalysis results in particulate, opaque gels with larger pores. This fundamental understanding allows researchers and drug development professionals to tailor the synthesis process to achieve desired material characteristics, such as specific surface areas, pore sizes, and mechanical strengths, for a wide range of applications, including drug delivery, biocatalysis, and chromatography. The provided experimental protocols and mechanistic diagrams serve as a foundational guide for the controlled synthesis of silica-based materials.

References

- 1. physics.umaine.edu [physics.umaine.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Current Issues in Sol-Gel Reaction Kinetics | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Study of the effects of progressive changes in alkoxysilane structure on sol-gel reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical Modeling of Tetramethoxysilane Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of tetramethoxysilane (TMOS) reactions, with a focus on the fundamental hydrolysis and condensation processes that underpin its utility in sol-gel science and materials chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize silica-based materials and seek a deeper understanding of their formation at a molecular level.

Introduction to this compound Reactions

This compound (Si(OCH₃)₄) is a primary precursor for the synthesis of silica (SiO₂) materials through the sol-gel process. This process involves the hydrolysis of the methoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane (Si-O-Si) bridges, ultimately leading to the formation of a silica network. The kinetics and mechanisms of these reactions are complex and are influenced by factors such as pH, water-to-silane ratio, solvent, and temperature.[1] Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of these reaction pathways.[2]

Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides powerful insights into the reaction mechanisms of TMOS, including the structures of intermediates and transition states, as well as the energetics of the reaction pathways.

Hydrolysis Reaction

The hydrolysis of TMOS proceeds in a stepwise manner, with the sequential replacement of methoxy groups with hydroxyl groups. The reaction can be catalyzed by either acids or bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. DFT studies have shown that the reaction proceeds via an SN2-type mechanism, involving a pentacoordinate silicon transition state.[2] The energy barrier for each successive hydrolysis step generally decreases.

-

Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the silicon atom, leading to the displacement of a methoxy group. This pathway is also thought to involve a pentacoordinate transition state.[2]

-

Neutral Hydrolysis: The uncatalyzed hydrolysis of TMOS by water is significantly slower due to a higher activation barrier.[2]

Condensation Reaction

Following hydrolysis, the resulting silanol species undergo condensation to form siloxane bonds, releasing either water or methanol.

-

Water-Producing Condensation: Two silanol groups react to form a siloxane bridge and a water molecule.

-

Alcohol-Producing Condensation: A silanol group reacts with a methoxy group to form a siloxane bridge and a methanol molecule.

DFT calculations have been employed to investigate the potential energy surfaces of these condensation reactions, revealing the influence of catalysts and the surrounding solvent environment on the reaction barriers.

Quantitative Data on TMOS Reactions

The following tables summarize key quantitative data obtained from both experimental and theoretical studies on TMOS and related alkoxysilane reactions.

Table 1: Experimentally Determined Rate Constants for Alkoxysilane Hydrolysis

| Alkoxysilane | Catalyst | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |

| TMOS | HCl | 25 | 3.3 x 10⁻³ | [1] |

| TEOS | HCl | 25 | 1.8 x 10⁻⁴ | [1] |

| TMOS | NH₃ | 25 | - | [1] |

| TEOS | NH₃ | 25 | - | [1] |

Table 2: Activation Energies for TMOS and TEOS Reactions

| Reaction | Catalyst | Activation Energy (kJ/mol) | Method | Reference |

| TMOS Thermal Decomposition | None | 311.7 | Experimental | [3] |

| TEOS Thermal Decomposition | None | 257.0 | Theoretical (BAC-MP4) | [4] |

| TEOS Hydrolysis | Acid | 54-67 | Experimental | [5] |

| TEOS Hydrolysis | Base | 25 | Experimental | [5] |

Table 3: Theoretically Calculated Reaction Energetics for TMOS Hydrolysis (DFT)

| Reaction Step | Catalyst | ΔE (kcal/mol) | Reference |

| First Hydrolysis | Acid | -5.8 | [2] |

| First Hydrolysis | Base | -19.2 | [2] |

| First Hydrolysis | Neutral | 2.3 | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on TMOS reactions. The following sections outline methodologies for key experiments.

Sol-Gel Synthesis of Silica Nanoparticles

This protocol describes a typical Stöber method for the synthesis of silica nanoparticles from TMOS.[6]

Materials:

-

This compound (TMOS)

-

Ethanol (absolute)

-

Deionized water

-

Ammonium hydroxide (28-30%)

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution and stir to ensure homogeneity.

-

In a separate container, prepare a solution of TMOS in ethanol.

-

Rapidly add the TMOS solution to the ethanol/water/ammonia mixture under vigorous stirring.

-

Continue stirring for the desired reaction time. The solution will become turbid as silica nanoparticles form.

-

The resulting nanoparticles can be collected by centrifugation and washed with ethanol and water.

In-Situ Monitoring of TMOS Hydrolysis by FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of the hydrolysis and condensation of TMOS.[7][8][9]

Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Obtain a background spectrum of the solvent (e.g., ethanol/water mixture).

-

Prepare the TMOS solution and inject it into the reaction cell or onto the ATR crystal.

-

Immediately begin acquiring FT-IR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the Si-O-C stretching band (around 1080 cm⁻¹) and the increase in the intensity of the Si-O-Si stretching band (around 1040 cm⁻¹) and the broad O-H stretching band (around 3400 cm⁻¹).[7]

Quantitative Analysis of Reaction Products by ²⁹Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed quantitative information about the various silicon species present during the sol-gel process.[10][11][12][13]

Procedure:

-